N-cyclohexyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Description
N-cyclohexyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide is a structurally complex heterocyclic compound featuring a triazolopyridine core fused with a 1,2,4-oxadiazole ring. This compound’s synthesis likely involves multi-step heterocyclic coupling reactions, as inferred from analogous acetamide derivatives . Its design suggests targeting enzymatic or receptor-binding sites, with the oxadiazole and triazole rings acting as pharmacophores for interactions such as hydrogen bonding or π-π stacking. Structural elucidation via NMR and X-ray crystallography (using tools like SHELX ) would confirm its conformation and electronic properties.
Properties
IUPAC Name |
N-cyclohexyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c29-18(23-16-10-5-2-6-11-16)14-28-22(30)27-13-7-12-17(20(27)25-28)21-24-19(26-31-21)15-8-3-1-4-9-15/h1,3-4,7-9,12-13,16H,2,5-6,10-11,14H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMJSDYDYVQBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide is a complex organic compound that integrates multiple pharmacologically relevant moieties. This article explores its biological activities based on recent studies and findings.
The compound's biological activity is attributed to the presence of the 1,2,4-oxadiazole and triazole rings, which are known for their diverse pharmacological properties. These structures can interact with various biological targets, including enzymes and receptors involved in disease pathways.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown inhibitory effects against various cancer cell lines. One study reported that a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer-derived cells .
Antimicrobial Properties
Oxadiazole derivatives have also been noted for their antimicrobial activity. The presence of the oxadiazole moiety enhances the compound's ability to inhibit bacterial growth. Studies have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low µg/mL range .
Anti-inflammatory Effects
The compound may exert anti-inflammatory properties through inhibition of cyclooxygenases (COX), which are key enzymes in the inflammatory response. Compounds with similar structures have been shown to reduce inflammation in various models by targeting COX enzymes .
Study 1: Synthesis and Evaluation of Oxadiazole Derivatives
A study focused on synthesizing novel oxadiazole derivatives revealed that certain modifications significantly enhanced their biological activity. The synthesized compounds were tested for cytotoxicity against human epithelial cell lines (HepG2 and MCF-7), showing promising results in inhibiting cell proliferation .
Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with target proteins. These studies suggest that the compound can effectively bind to active sites of various enzymes involved in cancer and inflammation pathways .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
The unique structural features of N-cyclohexyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide suggest its exploration as a therapeutic agent. The compound may interact with various biological targets due to its ability to form hydrogen bonds and π–π interactions through its heterocyclic rings. This interaction profile positions it as a candidate for drug development aimed at treating diseases such as cancer and infectious diseases.
Case Studies:
- Antimicrobial Activity: Research has indicated that similar compounds within the oxadiazole family exhibit antimicrobial properties. N-cyclohexyl derivatives could potentially show enhanced activity against resistant bacterial strains.
- Anticancer Properties: Preliminary studies on related triazole compounds have demonstrated cytotoxic effects on cancer cell lines. Investigating the specific effects of this compound on different cancer types could yield promising results.
Materials Science
Advanced Materials Development:
The heterocyclic structure of this compound makes it suitable for applications in materials science. Its properties can be harnessed in the development of organic semiconductors and polymers.
Potential Applications:
- Organic Electronics: The compound's electronic properties could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Nanocomposites: Incorporating this compound into nanocomposite materials may enhance mechanical properties and thermal stability.
Biological Studies
Biological Pathway Exploration:
N-cyclohexyl derivatives can serve as probes to study various biological pathways due to their ability to interact with biomolecules. This includes investigations into enzyme inhibition and receptor modulation.
Research Directions:
- Enzyme Interaction Studies: The compound's binding affinity to specific enzymes can be quantified to understand its mechanism of action better.
- Cellular Mechanisms: Studies could focus on how this compound affects cellular signaling pathways involved in disease progression.
Chemical Synthesis
Synthetic Methodology:
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Oxadiazole Ring: Cyclization reactions using appropriate hydrazides and carboxylic acids.
- Pyridine Ring Construction: Reaction with pyridine derivatives to create the fused ring system.
- Substitution Reactions: Introduction of cyclohexyl and phenyl groups through nucleophilic substitutions.
- Final Acetylation: Acetylation to yield the acetamide group.
Comparison with Similar Compounds
Research Findings and Data Analysis
NMR Spectral Comparisons
As demonstrated in analogous studies (Figure 6, ), chemical shift differences in regions A (positions 39–44) and B (positions 29–36) could localize substituent effects. For the target compound, NMR would likely reveal shifts in the oxadiazole-proximal protons, contrasting with simpler acetamides.
Crystallographic Validation
SHELX-refined structures of related compounds (e.g., Compound 60 ) confirm bond lengths and angles critical for docking studies. The target compound’s oxadiazole ring is expected to adopt a planar conformation, optimizing π-π interactions .
Q & A
Q. What are the common synthetic routes for preparing N-cyclohexyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide?
- Methodology : The compound's synthesis typically involves multi-step heterocyclic chemistry. For example, the triazolo[4,3-a]pyridine core can be synthesized via cyclocondensation of hydrazine derivatives with substituted pyridines. The 1,2,4-oxadiazole moiety is often formed by reacting amidoximes with activated carbonyl compounds under reflux conditions with triethylamine as a base . Subsequent coupling reactions (e.g., acetamide formation via chloroacetyl chloride) and purification (e.g., recrystallization from pet-ether) are critical for yield optimization .
Q. How can researchers confirm the structural integrity of this compound?
- Methodology : Structural validation requires a combination of:
- NMR spectroscopy : - and -NMR to confirm proton environments and substituent positions.
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and isotopic patterns.
- X-ray crystallography (if crystalline): For absolute configuration determination, as seen in related triazolo-pyridine derivatives .
- Infrared (IR) spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm) .
Q. What preliminary biological assays are suitable for evaluating this compound?
- Methodology : Initial screens often focus on:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with MIC (minimum inhibitory concentration) determination .
- Enzyme inhibition : Testing against kinases or proteases linked to the triazolo-oxadiazole scaffold's known targets (e.g., tyrosine kinases) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the 1,2,4-oxadiazole ring formation in this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and stoichiometry (amidoxime:carbonyl ratio). Response surface modeling can identify optimal conditions .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer and reduce side reactions, as demonstrated in analogous diazomethane syntheses .
- Catalysis : Lewis acids (e.g., ZnCl) or microwave irradiation may accelerate cyclization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-analysis : Compare datasets for variables like cell line specificity (e.g., HeLa vs. HEK293), assay protocols (e.g., ATP vs. resazurin-based viability), and compound purity (HPLC ≥95% recommended) .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., phenyl vs. pyridyl groups on oxadiazole) to isolate pharmacophoric features .
- Molecular docking : Predict binding modes to targets (e.g., kinase ATP pockets) and validate with mutagenesis studies .
Q. How can researchers investigate the metabolic stability of this compound in vitro?
- Methodology :
- Liver microsome assays : Incubate with human/rat microsomes, monitor parent compound depletion via LC-MS/MS, and calculate half-life () .
- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to assess drug-drug interaction risks .
- Reactive metabolite detection : Trapping studies with glutathione or potassium cyanide to identify electrophilic intermediates .
Safety and Handling
Q. What safety precautions are recommended for handling this compound?
- Methodology :
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles. Use fume hoods for powder handling due to potential respiratory hazards .
- Storage : Store at 2–8°C under inert gas (N) to prevent hydrolysis of the acetamide group .
- Spill management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste .
Notes
- Advanced questions emphasize mechanistic and optimization challenges, while basic questions focus on foundational synthesis/characterization.
- Methodological rigor (e.g., DoE, SAR) is critical for reproducibility in academic research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
